molecular formula C13H18N2O B2690407 4-Cyclohexylbenzohydrazide CAS No. 179166-82-6

4-Cyclohexylbenzohydrazide

Cat. No. B2690407
CAS RN: 179166-82-6
M. Wt: 218.3
InChI Key: HXNXLXRDDTYQTG-UHFFFAOYSA-N
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Description

4-Cyclohexylbenzohydrazide, also known as CHBH, is an organic compound that is widely used in various chemical, biochemical, and physiological experiments. It is a white, crystalline solid with a melting point of 169-170°C. The compound is synthesized from benzohydrazide and cyclohexanone, with the reaction being catalyzed by an acid, such as hydrochloric acid. CHBH is soluble in water, methanol, ethanol, and acetone, making it a versatile compound for laboratory experiments.

Scientific Research Applications

Nanoparticle Delivery Systems

Polymeric and Solid Lipid Nanoparticles for Sustained Release of Carbendazim and Tebuconazole in Agricultural Applications
This study explores solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, offering advantages like modified release profiles and reduced environmental toxicity. Although it focuses on carbendazim and tebuconazole, the methodologies could be applicable to delivering compounds like 4-Cyclohexylbenzohydrazide in agricultural settings (E. Campos et al., 2015).

Drug Synthesis and Inhibition Studies

Synthesis of Novel Heterocyclic Compounds Derived from Acetohydrazide and Investigation of Their Lipase and α-Glucosidase Inhibition
Research on synthesizing new compounds from a related hydrazide structure and their potential as inhibitors for enzymes like lipase and α-glucosidase could provide insights into how 4-Cyclohexylbenzohydrazide might be utilized in biochemical or medicinal contexts (O. Bekircan et al., 2015).

Electrochemical Sensing

Cyclodextrin-Graphene Hybrid Nanosheets for Ultrasensitive Detection of Carbendazim
The development of enhanced materials for detecting pesticides, using cyclodextrin-graphene hybrid nanosheets, showcases advanced sensing technologies that could be adapted for monitoring 4-Cyclohexylbenzohydrazide or related compounds in various samples (Yujing Guo et al., 2011).

Antioxidant Activity of Derivatives

Conjugated Oligo-Aromatic Compounds Bearing a 3,4,5-Trimethoxy Moiety Investigation of Their Antioxidant Activity


This research on the synthesis of heterocyclic compounds and their antioxidant activities could relate to the potential for 4-Cyclohexylbenzohydrazide derivatives to serve as antioxidants, with implications for pharmaceutical or cosmetic applications (H. S. Kareem et al., 2016).

Synthesis and Anticancer Activity

Synthesis and Anticancer Activity of Arylazothiazoles and 1,3,4-Thiadiazoles Using Chitosan-Grafted-Poly(4-Vinylpyridine) as a Novel Copolymer Basic Catalyst
Exploring the synthesis of novel compounds with potential anticancer activity, this study suggests that derivatives of hydrazides, similar in functionality to 4-Cyclohexylbenzohydrazide, could have significant applications in developing new anticancer drugs (S. M. Gomha et al., 2015).

properties

IUPAC Name

4-cyclohexylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-15-13(16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNXLXRDDTYQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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